An In-depth Technical Guide to the Chemical Properties of 2,5,8,11-Tetraoxatetradec-13-ene
An In-depth Technical Guide to the Chemical Properties of 2,5,8,11-Tetraoxatetradec-13-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of 2,5,8,11-Tetraoxatetradec-13-ene (CAS No. 19685-21-3). This document collates available data on its physical and chemical characteristics, reactivity, and its utility in various high-technology fields, particularly in polymer science and pharmaceutical drug delivery systems.
Core Chemical and Physical Properties
2,5,8,11-Tetraoxatetradec-13-ene, also known as allyloxymethoxytriglycol, is a bifunctional molecule featuring a terminal allyl group and a polyethylene glycol (PEG) chain. This structure imparts both hydrophilicity, due to the tetraethylene glycol moiety, and a reactive handle for polymerization and bioconjugation through its alkene functionality.
Physical Properties
Quantitative physical data for 2,5,8,11-Tetraoxatetradec-13-ene is not extensively reported in the literature. The following table summarizes the available data for the target compound and for a structurally related compound, Triethylene Glycol Monomethyl Ether, to provide a comparative reference.
| Property | 2,5,8,11-Tetraoxatetradec-13-ene | Triethylene Glycol Monomethyl Ether (for comparison) |
| CAS Number | 19685-21-3[1][2] | 112-35-6[3] |
| Molecular Formula | C10H20O4[1][2] | C7H16O4[3] |
| Molecular Weight | 204.27 g/mol [1] | 164.20 g/mol [3] |
| Appearance | Colorless liquid[1] | Colorless clear liquid[3] |
| Boiling Point | 119 °C at 5 mmHg[1] | 248 °C (lit.)[3] |
| Melting Point | <0 °C | Not available |
| Density | Not available | 1.05 g/mL (lit.)[3] |
| Refractive Index | Not available | n20/D 1.44 (lit.)[3] |
| Flash Point | 80 °C | Not available |
| Purity | ≥ 98% (GC)[1] | ≥ 98% (GC)[3] |
| Storage Temperature | 2 - 8 °C[1] | Room Temperature[3] |
Spectral Data
| Spectroscopy | Expected Features for 2,5,8,11-Tetraoxatetradec-13-ene |
| ¹H NMR | Signals corresponding to the terminal alkene protons (δ 5-6 ppm), the allyl methylene protons (δ ~4 ppm), the polyethylene glycol backbone protons (δ 3.5-3.7 ppm), and the terminal methyl protons (δ ~3.3 ppm). |
| ¹³C NMR | Resonances for the alkene carbons (δ 115-140 ppm), the various methylene carbons of the PEG chain (δ ~70 ppm), and the terminal methyl carbon (δ ~59 ppm). |
| IR Spectroscopy | Characteristic peaks for C=C stretching of the alkene (~1645 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), C-H stretching of the alkyl chain (2850-3000 cm⁻¹), and strong C-O stretching of the ether linkages (1050-1150 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 204.1362, with fragmentation patterns corresponding to the loss of ethylene glycol units and cleavage of the allyl group. |
Chemical Reactivity and Synthesis
The reactivity of 2,5,8,11-Tetraoxatetradec-13-ene is dominated by its terminal allyl group. This alkene functionality can participate in a variety of addition reactions, making it a valuable monomer in polymerization and a useful building block in organic synthesis. The ether linkages in the PEG backbone are generally stable but can be cleaved under harsh acidic conditions.
Reactivity of the Allyl Group
The terminal double bond can undergo several key transformations:
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Polymerization: The allyl group can participate in free-radical or transition-metal-catalyzed polymerization to form polymers with a PEG side chain.
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Thiol-ene "Click" Reaction: The alkene readily reacts with thiols in the presence of a radical initiator or UV light to form thioether linkages. This is a highly efficient and orthogonal reaction, making it suitable for bioconjugation.
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Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst can be used to introduce silane functionality.
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Epoxidation: The double bond can be converted to an epoxide using peroxy acids, providing a new reactive site.
Synthesis of 2,5,8,11-Tetraoxatetradec-13-ene
A general method for the synthesis of allyl-terminated PEG ethers is the Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl group of a PEG chain followed by nucleophilic substitution with an allyl halide.
This protocol is a generalized procedure based on the synthesis of similar allyl polyethylene glycol monomethyl ethers.[4]
Materials:
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Triethylene glycol monomethyl ether
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A strong base (e.g., sodium hydride, sodium methoxide)
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Allyl chloride or allyl bromide
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Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)
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Quenching agent (e.g., water, ammonium chloride solution)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of triethylene glycol monomethyl ether in the anhydrous solvent.
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Deprotonation: The base is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature) to form the alkoxide.
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Allylation: Allyl halide is added dropwise to the reaction mixture. The reaction is then heated to a temperature between 45-85 °C and stirred for several hours (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
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Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 2,5,8,11-Tetraoxatetradec-13-ene.
Generalized workflow for the synthesis of 2,5,8,11-Tetraoxatetradec-13-ene.
Applications in Research and Development
The unique bifunctional nature of 2,5,8,11-Tetraoxatetradec-13-ene makes it a versatile molecule in several areas of research and development.
Polymer Synthesis
As a monomer, it is used in the synthesis of various polymers. The incorporation of this molecule introduces flexible, hydrophilic PEG side chains, which can enhance the properties of the resulting polymer, such as increased water solubility, flexibility, and biocompatibility.[1] These polymers find applications in coatings, packaging, and automotive industries.[1]
Surfactant and Emulsifier Formulation
The amphiphilic character of 2,5,8,11-Tetraoxatetradec-13-ene makes it an effective component in the formulation of surfactants and emulsifiers.[1] It can be used to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous media, which is beneficial in cosmetics, pharmaceuticals, and agrochemical formulations.[1]
Drug Delivery Systems
In the field of drug development, PEGylation (the attachment of PEG chains) is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. 2,5,8,11-Tetraoxatetradec-13-ene can be used as a PEGylating agent. Its terminal allyl group allows for its conjugation to drug molecules, proteins, or nanoparticle surfaces. The PEG chain can help to:
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Increase solubility: Enhance the water solubility of hydrophobic drugs.
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Prolong circulation time: The hydrophilic PEG chain creates a "stealth" effect, reducing clearance by the reticuloendothelial system.
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Improve stability: Protect the drug from enzymatic degradation.
A common application is in the formation of PEGylated liposomes or nanoparticles for targeted drug delivery. The allyl group can be functionalized and then attached to the surface of these delivery vehicles.
This is a conceptual workflow illustrating how 2,5,8,11-Tetraoxatetradec-13-ene could be used to prepare PEGylated liposomes.
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Functionalization of 2,5,8,11-Tetraoxatetradec-13-ene: The terminal allyl group is first converted to a functional group suitable for conjugation to a lipid, for example, a thiol via a thiol-ene reaction.
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Lipid Conjugation: The functionalized PEG derivative is then conjugated to a lipid anchor, such as a maleimide-functionalized phospholipid.
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Liposome Formulation: The PEG-lipid conjugate is mixed with other lipids (e.g., phospholipids, cholesterol) and a drug to be encapsulated.
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Liposome Formation: The lipid mixture is hydrated to form liposomes, often using techniques like thin-film hydration followed by sonication or extrusion to control the size of the vesicles.
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Purification: The resulting PEGylated liposomes are purified to remove unencapsulated drug and other reagents.
